3-(4-bromo-1H-pyrazol-1-yl)propanenitrile
Overview
Description
3-(4-bromo-1H-pyrazol-1-yl)propanenitrile: is an organic compound with the molecular formula C6H6BrN3 and a molecular weight of 200.04 g/mol It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds, such as 4-substituted pyrazoles, have been shown to inhibit liver alcohol dehydrogenase .
Mode of Action
It’s worth noting that related compounds have been shown to interact with their targets by binding to the active site, thereby inhibiting the target’s function .
Biochemical Pathways
Related compounds have been associated with the inhibition of enzymes involved in metabolic pathways .
Result of Action
Related compounds have been shown to have neurotoxic potentials .
Biochemical Analysis
Biochemical Properties
3-(4-bromo-1H-pyrazol-1-yl)propanenitrile plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind with specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of this compound to the active sites of these enzymes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Additionally, this compound can affect the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activities. For instance, it may inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine, by forming a stable complex with the enzyme. This inhibition can result in increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects such as liver damage and oxidative stress. These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are primarily mediated by cytochrome P450 enzymes, which convert this compound into more water-soluble metabolites for excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution can affect its bioavailability and efficacy, influencing its overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound can determine its specific biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 4-bromo-1H-pyrazole with a suitable nitrile-containing reagent. One common method involves the use of 3-bromopropionitrile as a starting material. The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the pyrazole ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Cyclization: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve a base (e.g., K2CO3) and a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrazole derivative .
Scientific Research Applications
3-(4-bromo-1H-pyrazol-1-yl)propanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: It may be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative used in similar applications.
3-(4-bromopyrazol-1-yl)propan-1-ol: A related compound with a hydroxyl group instead of a nitrile group.
Uniqueness
3-(4-bromo-1H-pyrazol-1-yl)propanenitrile is unique due to the presence of both a bromine atom and a nitrile group, which allows for diverse chemical reactivity and the potential for forming a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3/c7-6-4-9-10(5-6)3-1-2-8/h4-5H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHGHKZQUZNBOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629699 | |
Record name | 3-(4-Bromo-1H-pyrazol-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007518-24-2 | |
Record name | 3-(4-Bromo-1H-pyrazol-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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